Cas no 142196-40-5 (4-(Boc-amino)-2-(Fmoc-amino)butanoic acid)

4-(Boc-amino)-2-(Fmoc-amino)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid
- 4-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbo nyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
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- Inchi: 1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)
- InChI Key: LIWKOFAHRLBNMG-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)CCNC(OC(C)(C)C)=O
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM451823-5g |
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid |
142196-40-5 | 95%+ | 5g |
$*** | 2023-03-30 | |
Aaron | AR01JNAM-500mg |
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid |
142196-40-5 | 97% | 500mg |
$128.00 | 2025-02-11 | |
Aaron | AR01JNAM-1g |
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid |
142196-40-5 | 97% | 1g |
$188.00 | 2025-02-11 | |
Chemenu | CM451823-1g |
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid |
142196-40-5 | 95%+ | 1g |
$*** | 2023-03-30 | |
Chemenu | CM451823-500mg |
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid |
142196-40-5 | 95%+ | 500mg |
$*** | 2023-03-30 | |
1PlusChem | 1P01JN2A-5g |
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid |
142196-40-5 | 97% | 5g |
$485.00 | 2024-06-20 | |
1PlusChem | 1P01JN2A-1g |
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid |
142196-40-5 | 97% | 1g |
$170.00 | 2024-06-20 | |
Aaron | AR01JNAM-5g |
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid |
142196-40-5 | 97% | 5g |
$552.00 | 2023-12-16 | |
1PlusChem | 1P01JN2A-500mg |
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid |
142196-40-5 | 97% | 500mg |
$120.00 | 2024-06-20 |
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid Related Literature
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
Additional information on 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid
Introduction to 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid (CAS No. 142196-40-5) in Modern Chemical Biology
4-(Boc-amino)-2-(Fmoc-amino)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 142196-40-5, is a highly specialized building block in the realm of chemical biology and pharmaceutical research. This compound, featuring both Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protected amino groups, has garnered significant attention due to its utility in the synthesis of complex peptides and peptidomimetics. The strategic placement of these protecting groups on a butanoic acid backbone provides a versatile platform for controlled peptide assembly, making it a cornerstone in the development of novel therapeutic agents.
The significance of 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid lies in its role as a protected amino acid derivative, which is essential for solid-phase peptide synthesis (SPPS). In SPPS, protecting groups are employed to prevent unwanted side reactions while allowing for sequential coupling of amino acids. The Boc group, known for its stability under basic conditions, ensures that the amine at the C-terminal position remains protected until the final deprotection step. Conversely, the Fmoc group, which is stable under acidic conditions, protects the amine at the N-terminal position. This dual-protection strategy is particularly valuable in constructing peptides with multiple functionalities.
Recent advancements in peptide chemistry have highlighted the importance of chiral auxiliaries and protected amino acids in achieving enantiopure peptide libraries. 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid serves as an excellent precursor for generating enantiomerically pure peptides, which are critical for drug development due to their distinct biological activities. The presence of two protected amine groups allows for precise control over peptide bond formation, minimizing racemization and ensuring high yield and purity.
Moreover, the utility of 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid extends beyond peptide synthesis. It has been increasingly utilized in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. These peptidomimetics are particularly valuable in drug discovery, as they can exhibit improved pharmacokinetic properties while retaining potent biological activity. The flexibility provided by the butanoic acid backbone allows for modifications that can fine-tune binding interactions with target proteins.
Recent studies have demonstrated the application of 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid in developing novel inhibitors targeting protein-protein interactions (PPIs). PPIs play a crucial role in various biological processes, making them attractive drug targets. However, their large surface areas and intricate binding modes pose significant challenges for inhibitor design. Peptidomimetics derived from 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid have shown promise in overcoming these challenges by providing structural motifs that can selectively disrupt PPIs without eliciting off-target effects.
The compound's versatility is further underscored by its use in fragment-based drug discovery (FBDD). FBDD involves identifying small molecule fragments that bind to a target protein with moderate affinity. These fragments can then be linked or modified to generate lead compounds with higher potency. 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid has been employed as a scaffold to generate libraries of peptidomimetics for screening against various therapeutic targets. Its dual-protection strategy ensures that these libraries can be synthesized efficiently using automated solid-phase methods.
In conclusion, 4-(Boc-amino)-2-(Fmoc-amino)butanoic acid (CAS No. 142196-40-5) represents a pivotal tool in modern chemical biology and pharmaceutical research. Its unique structure and protective groups make it an indispensable intermediate for peptide synthesis, peptidomimetic design, and fragment-based drug discovery. As research continues to uncover new applications for this compound, its importance in advancing therapeutic development is likely to grow even further.
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